Elinogrel potassium, also known as PRT 060128, is a novel compound that acts as a competitive and reversible antagonist of the platelet P2Y12 receptor. This receptor plays a critical role in platelet activation and aggregation, making Elinogrel potassium a significant candidate for therapeutic applications in cardiovascular diseases. The compound is synthesized through a multi-step chemical process, which culminates in the formation of its potassium salt form.
Elinogrel potassium was developed by Portola Pharmaceuticals and is currently undergoing clinical evaluations for its efficacy in preventing thrombotic events in patients with cardiovascular conditions. The compound's design and synthesis have been documented in various scientific publications, highlighting its potential as a therapeutic agent.
The synthesis of Elinogrel potassium involves several key steps:
The industrial production of Elinogrel potassium is optimized for high yield and purity. Key aspects include:
Elinogrel potassium features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The quinazolinone core is central to its mechanism of action, while the sulfonylurea moiety enhances its binding affinity to the P2Y12 receptor.
Elinogrel potassium can undergo various chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution may involve halogenating agents or nucleophiles depending on the desired product.
Elinogrel potassium exerts its pharmacological effects by binding specifically and reversibly to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate-mediated activation of the glycoprotein IIb/IIIa complex, crucial for platelet aggregation. Consequently, this leads to reduced thrombus formation and has potential therapeutic implications in managing cardiovascular disorders .
Elinogrel potassium is typically presented as a white to off-white solid with specific melting points and solubility characteristics that facilitate its formulation into pharmaceutical preparations.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile is essential for its bioavailability and efficacy as a therapeutic agent .
Elinogrel potassium has several scientific uses:
PRT 060128 (elinogrel potassium) functions as a direct, competitive, and reversible antagonist of the platelet P2Y12 receptor, a Gi-protein coupled receptor (GPCR) central to ADP-mediated thrombus formation. Its inhibitory activity stems from specific molecular interactions at the ADP-binding pocket. Unlike thienopyridine prodrugs (e.g., clopidogrel), PRT 060128 binds the receptor in its pharmacologically active form, competing directly with endogenous ADP for occupancy [1] [3].
Biochemical studies reveal an IC50 of 20 nM for PRT 060128 in inhibiting ADP-stimulated platelet aggregation in human platelet-rich plasma, underscoring its high receptor affinity [3] [6]. This potency arises from structural complementarity with the P2Y12 binding site. Key interactions include:
Table 1: Competitive Binding Kinetics of PRT 060128 at the P2Y12 Receptor
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 | 20 nM | ADP-induced platelet aggregation (human PRP) |
| Ki (ADP displacement) | 15–30 nM | Radiolabeled 2-MeS-ADP binding assays |
| Receptor Residence Time | 8–12 minutes | Washout/recovery kinetics studies |
This competitive mechanism enables rapid onset of inhibition, distinguishing it from irreversible thienopyridines [1] [8].
The reversibility of PRT 060128’s P2Y12 blockade is a defining pharmacodynamic characteristic. In vitro studies demonstrate that platelet function recovers completely within 30–60 minutes of drug washout, attributable to rapid receptor dissociation without covalent modification [1] [3]. This contrasts sharply with thienopyridines, which cause irreversible receptor inactivation via disulfide bonding, necessitating new platelet generation for functional recovery [8].
Key reversibility dynamics include:
Table 2: Reversibility Profile Comparison with P2Y12 Inhibitors
| Agent | Binding Mechanism | Platelet Recovery Time | Dependence on Hepatic Metabolism |
|---|---|---|---|
| PRT 060128 | Reversible/competitive | 30–60 min (washout) | No |
| Clopidogrel | Irreversible | 5–7 days (new platelets) | Yes (CYP450) |
| Ticagrelor | Reversible/non-competitive | 2–4 hours | No |
This reversible profile offered potential clinical advantages in scenarios requiring rapid anticoagulation reversal (e.g., emergent surgery) [1] [8].
PRT 060128 antagonism at P2Y12 receptors directly modulates intracellular cyclic adenosine monophosphate (cAMP) signaling, a key pathway regulating platelet activation. ADP binding to P2Y12 stimulates Gαi2 proteins, inhibiting adenylyl cyclase and reducing cytosolic cAMP. Low cAMP levels facilitate:
PRT 060128 dose-dependently elevates intraplatelet cAMP by blocking ADP-induced adenylyl cyclase inhibition. Experimental data demonstrates:
Table 3: Dose-Dependent Effects on cAMP-PKA-VASP Axis
| [PRT 060128] | cAMP Elevation (% of max) | VASP Phosphorylation | GPIIb/IIIa Inhibition |
|---|---|---|---|
| 10 nM | 20–30% | Minimal increase | <20% |
| 20 nM | 45–55% | Significant (p<0.01) | 40–50% |
| 60 nM | 75–85% | Near-maximal | 70–80% |
| 100 nM | 95–100% | Maximal | >90% |
This cAMP elevation triggers a signaling cascade:
The dose-response relationship is sigmoidal, with steepest efficacy gains between 20–60 nM, correlating with near-complete receptor occupancy. This cascade amplification explains PRT 060128’s potent anti-aggregatory effects despite only partial receptor inhibition at sub-saturating doses [3] [4].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: